Fmoc-3AA-OH
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Overview
Description
Fmoc-3AA-OH: is a compound that belongs to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. The Fmoc group is widely used in organic synthesis, particularly in the field of peptide synthesis, due to its stability under acidic conditions and ease of removal under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3AA-OH typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions (e.g., NaHCO3/dioxane/H2O or NaHCO3/DMF) or under anhydrous conditions (e.g., pyridine/CH2Cl2) . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which offers increased stability .
Industrial Production Methods: In industrial settings, the production of this compound often employs solid-phase peptide synthesis (SPPS) techniques. This method involves anchoring the amino acid to a solid support and sequentially adding Fmoc-protected amino acids to build the desired peptide chain .
Chemical Reactions Analysis
Types of Reactions: Fmoc-3AA-OH primarily undergoes deprotection reactions to remove the Fmoc group. This is typically achieved using secondary amines such as piperidine in N,N-dimethylformamide (DMF) . The Fmoc group can also be introduced through reactions with Fmoc-Cl or Fmoc-OSu .
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (20% solution) is commonly used for the removal of the Fmoc group.
Protection: Fmoc-Cl or Fmoc-OSu in the presence of a base such as NaHCO3 or pyridine.
Major Products: The major product of the deprotection reaction is the free amino acid, while the byproduct is dibenzofulvene .
Scientific Research Applications
Chemistry: Fmoc-3AA-OH is extensively used in the synthesis of peptides and proteins. The Fmoc group provides a temporary protection for the amino group, allowing for the stepwise assembly of peptide chains .
Biology and Medicine: In biological and medical research, this compound is used to synthesize peptide-based drugs and biomaterials. Peptide hydrogels derived from Fmoc-protected amino acids have applications in tissue engineering and drug delivery .
Industry: In the industrial sector, this compound is used in the large-scale production of synthetic peptides for research and therapeutic purposes .
Mechanism of Action
The mechanism of action of Fmoc-3AA-OH involves the protection and deprotection of the amino group. The Fmoc group is introduced by reacting the amino acid with Fmoc-Cl or Fmoc-OSu, forming a stable carbamate linkage . The deprotection process involves the removal of the Fmoc group using a base, resulting in the formation of a free amino group and dibenzofulvene as a byproduct .
Comparison with Similar Compounds
Boc (tert-butyloxycarbonyl): Another widely used protecting group in peptide synthesis.
Cbz (carbobenzoxy): An older protecting group that requires hydrogenolysis for removal.
Uniqueness: Fmoc-3AA-OH is unique due to its stability under acidic conditions and ease of removal under basic conditions. This makes it particularly suitable for solid-phase peptide synthesis, where the peptide chain is assembled step by step on a solid support .
Properties
Molecular Formula |
C36H51N3O7 |
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Molecular Weight |
637.8 g/mol |
IUPAC Name |
4-[[1-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]-3-methoxy-5-methylheptanoic acid |
InChI |
InChI=1S/C36H51N3O7/c1-10-23(6)33(29(45-9)19-30(40)41)38(7)31(21(2)3)34(42)37-35(43)32(22(4)5)39(8)36(44)46-20-28-26-17-13-11-15-24(26)25-16-12-14-18-27(25)28/h11-18,21-23,28-29,31-33H,10,19-20H2,1-9H3,(H,40,41)(H,37,42,43) |
InChI Key |
JDMOCVJBADMSJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(CC(=O)O)OC)N(C)C(C(C)C)C(=O)NC(=O)C(C(C)C)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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